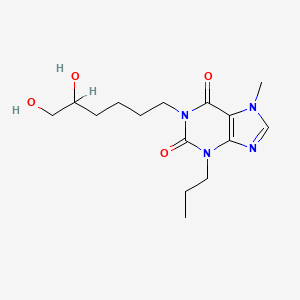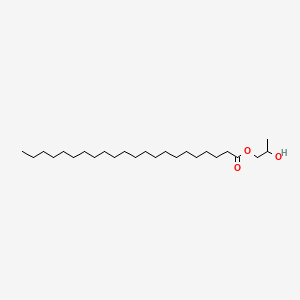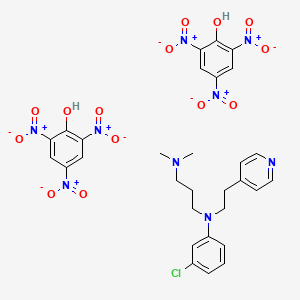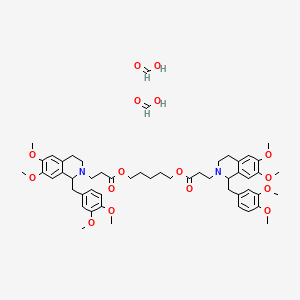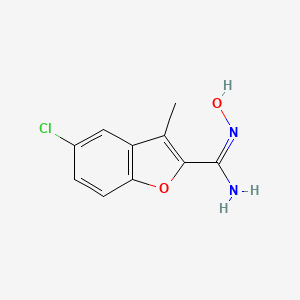
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,10,12-Tetraoxadispiro(5153)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the furan and methyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the furan ring and methyl groups via substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,4,10,12-Tetraoxadispiro(515
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Such as spiro[4.5]decane derivatives.
Furan-Containing Compounds: Such as furfural and its derivatives.
Polyfunctional Compounds: Such as tetraketones and their analogs.
Uniqueness
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- is unique due to its specific combination of spirocyclic structure, multiple ketone groups, and furan ring, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
130598-07-1 |
|---|---|
Formule moléculaire |
C21H22O9 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
16-(furan-2-yl)-3,3,11,11,14-pentamethyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadec-14-ene-1,5,9,13-tetrone |
InChI |
InChI=1S/C21H22O9/c1-11-9-12(13-7-6-8-26-13)21(16(24)29-19(4,5)30-17(21)25)10-20(11)14(22)27-18(2,3)28-15(20)23/h6-9,12H,10H2,1-5H3 |
Clé InChI |
CUJSIVFTQXSBPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C2(CC13C(=O)OC(OC3=O)(C)C)C(=O)OC(OC2=O)(C)C)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
